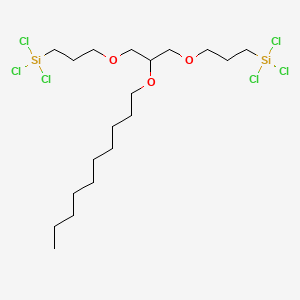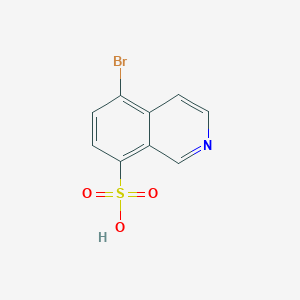
5-Bromoisoquinoline-8-sulfonic acid
Overview
Description
5-Bromoisoquinoline-8-sulfonic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both bromine and sulfonic acid groups in the molecule makes it a valuable intermediate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromoisoquinoline-8-sulfonic acid typically involves the bromination and sulfonation of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid for sulfonation . The reaction conditions are carefully controlled to ensure selective bromination at the 5-position and sulfonation at the 8-position.
Industrial Production Methods:
Industrial production of this compound often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromoisoquinoline-8-sulfonic acid can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the sulfonic acid group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination under controlled temperatures.
Concentrated Sulfuric Acid: Used for sulfonation at low temperatures.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Formation of isoquinoline derivatives with different substituents.
Oxidation: Formation of isoquinoline-8-sulfonic acid derivatives.
Reduction: Formation of 5-bromoisoquinoline derivatives with reduced sulfonic acid groups
Scientific Research Applications
Chemistry:
5-Bromoisoquinoline-8-sulfonic acid is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
In biological research, the compound is used to study enzyme interactions and as a probe for investigating biological pathways involving isoquinoline derivatives.
Medicine:
Isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacks the bromine and sulfonic acid groups.
5-Bromoisoquinoline: Similar to 5-Bromoisoquinoline-8-sulfonic acid but without the sulfonic acid group.
Isoquinoline-8-sulfonic acid: Similar but lacks the bromine atom.
Uniqueness:
The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
5-bromoisoquinoline-8-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHWUSEDWFDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696945 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862777-69-3 | |
| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
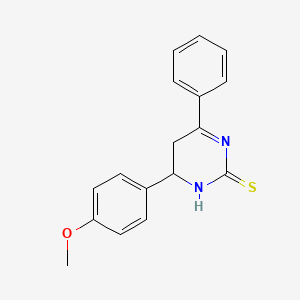
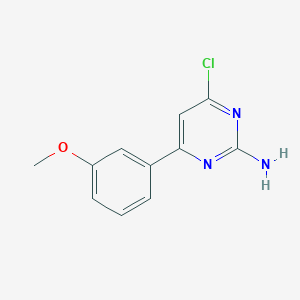
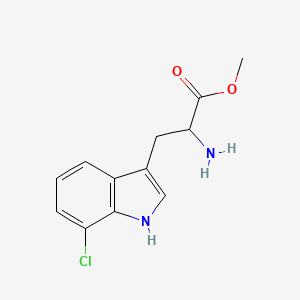
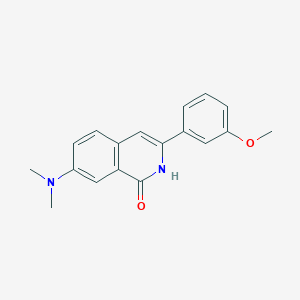
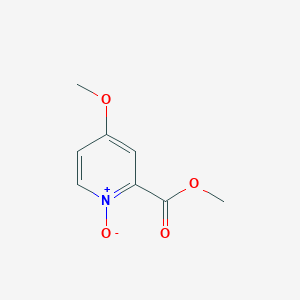
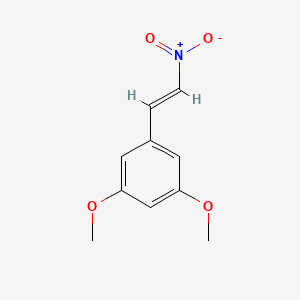
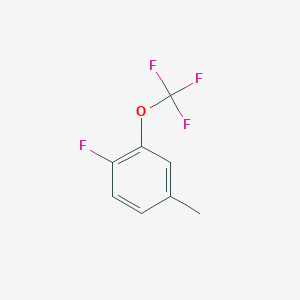
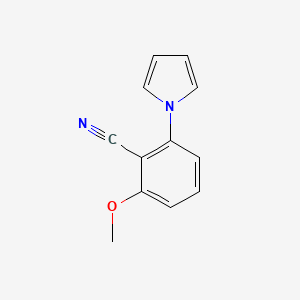

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
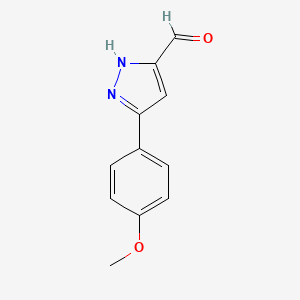
![Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3159562.png)

